molecular formula C15H22ClN3O B15112429 1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B15112429
M. Wt: 295.81 g/mol
InChI Key: FDEFNRSCZLZWEE-UHFFFAOYSA-N
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Description

1-(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is a methanamine derivative featuring a pyrazole core substituted with cyclopropyl and isopropyl groups, coupled with a furylmethylamine side chain. This compound’s unique structure combines a strained cyclopropyl ring, a bulky isopropyl group, and a heteroaromatic furan moiety, which may confer distinct physicochemical and biological properties.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)18-13(8-15(17-18)12-5-6-12)9-16-10-14-4-3-7-19-14;/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3;1H

InChI Key

FDEFNRSCZLZWEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=CO3.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Molecular Formula Molecular Weight Key Substituents Hypothetical logP*
Target Compound C₁₅H₂₂N₃O 260.36 Cyclopropyl, isopropyl, furylmethyl ~2.5
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine () C₁₅H₁₅ClFN₃S 323.81 Phenyl, fluoro, thienyl ~3.1
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () C₁₄H₁₂ClN₃ 257.72 Chlorophenyl, benzimidazole ~3.8

*logP values estimated using fragment-based methods.

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. This may reduce π-π stacking interactions but increase steric hindrance .
  • Furylmethyl vs. Thienylmethyl : The furan oxygen in the target compound could engage in hydrogen bonding, improving solubility in polar solvents, whereas the sulfur atom in thienyl derivatives () may increase lipophilicity and membrane permeability .
  • Isopropyl vs.

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